molecular formula C12H12N2O3 B14877600 2-Amino-2-(1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)acetic acid

2-Amino-2-(1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)acetic acid

Cat. No.: B14877600
M. Wt: 232.23 g/mol
InChI Key: DVNQJKXRCGGXSU-UHFFFAOYSA-N
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Description

2-Amino-2-(1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)acetic acid is a compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)acetic acid typically involves the acylation of 2-aminopyridines with maleic or citraconic anhydrides, followed by Michael addition . The formation of 3-methyl substituted derivatives from citraconic anhydride is found to be regioselective .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions are common due to the presence of the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the electrophile used.

Scientific Research Applications

2-Amino-2-(1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-2-(1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The quinoline ring system allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-(1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)acetic acid is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

2-amino-2-(1-methyl-2-oxoquinolin-3-yl)acetic acid

InChI

InChI=1S/C12H12N2O3/c1-14-9-5-3-2-4-7(9)6-8(11(14)15)10(13)12(16)17/h2-6,10H,13H2,1H3,(H,16,17)

InChI Key

DVNQJKXRCGGXSU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C(C1=O)C(C(=O)O)N

Origin of Product

United States

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